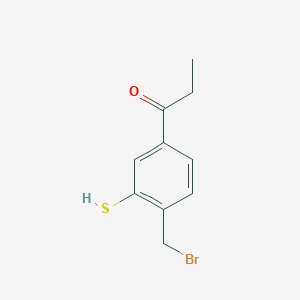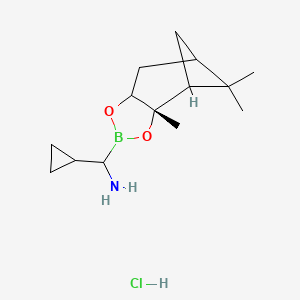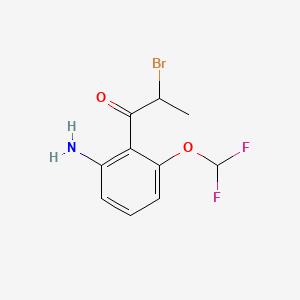
(2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’,3’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.
Methanol Addition: Introduction of the methanol group through a suitable reaction, such as a Grignard reaction or a reduction process.
Industrial Production Methods
Industrial production methods may involve large-scale halogenation and subsequent functionalization of the biphenyl core. The specific conditions, such as temperature, pressure, and catalysts, would be optimized for maximum yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms or the reduction of the methanol group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration as a potential lead compound in drug discovery.
Industry
Material Science: Use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (2’,3’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
Biphenyl: The parent compound without any substitutions.
Chlorobiphenyls: Biphenyl compounds with chlorine substitutions.
Fluorobiphenyls: Biphenyl compounds with fluorine substitutions.
Uniqueness
The unique combination of chlorine, fluorine, and methanol groups in (2’,3’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol may confer distinct chemical and biological properties, making it a compound of interest for various applications.
特性
分子式 |
C13H9Cl2FO |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
[3-(2,3-dichlorophenyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-11-6-2-4-9(12(11)15)10-5-1-3-8(7-17)13(10)16/h1-6,17H,7H2 |
InChIキー |
AMMIADYIJWPQSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


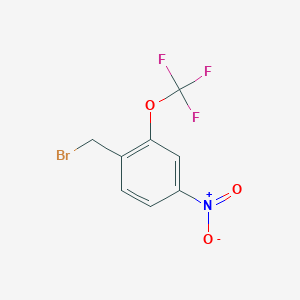
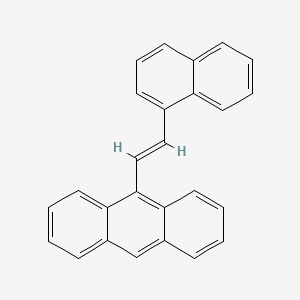
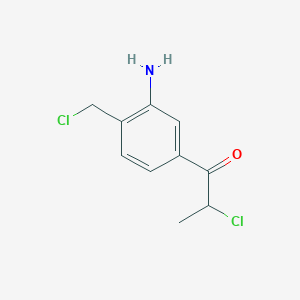
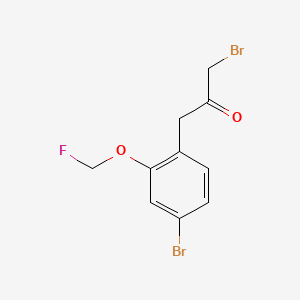

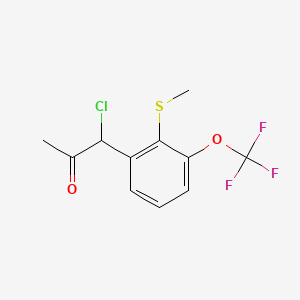
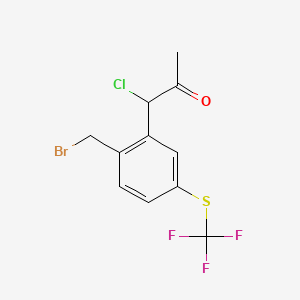
![2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride](/img/structure/B14066566.png)
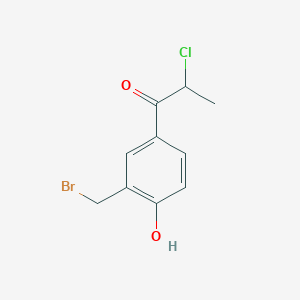
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid](/img/structure/B14066592.png)
